BenchChemオンラインストアへようこそ!

(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL

Chiral amino alcohol Enantiomeric differentiation Stereoselective synthesis

(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL (IUPAC: (2S)-2-(4-bromo-2-chlorophenyl)-2-(methylamino)ethanol; molecular formula C₉H₁₁BrClNO; MW 264.54 g·mol⁻¹) is an enantiomerically defined chiral β-amino alcohol featuring a 4-bromo-2-chloro-substituted phenyl ring, a secondary N-methylamino group, and a primary hydroxyl terminus at the β-position. The compound bears a single stereogenic center at C-2 with (S)-absolute configuration (InChI Key: SDZYYUFSHKPWGO-SECBINFHSA-N; isomeric SMILES: CN[C@H](CO)C1=C(C=C(C=C1)Br)Cl) and is structurally classified within the 2-amino-2-phenylethanol scaffold family, a pharmacologically validated chemotype associated with β₂-adrenoceptor modulation.

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
Cat. No. B13038433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
Structural Identifiers
SMILESCNC(CO)C1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C9H11BrClNO/c1-12-9(5-13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1
InChIKeySDZYYUFSHKPWGO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL: Chiral β-Amino Alcohol Building Block for Stereochemically Demanding Research Programs


(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL (IUPAC: (2S)-2-(4-bromo-2-chlorophenyl)-2-(methylamino)ethanol; molecular formula C₉H₁₁BrClNO; MW 264.54 g·mol⁻¹) is an enantiomerically defined chiral β-amino alcohol featuring a 4-bromo-2-chloro-substituted phenyl ring, a secondary N-methylamino group, and a primary hydroxyl terminus at the β-position . The compound bears a single stereogenic center at C-2 with (S)-absolute configuration (InChI Key: SDZYYUFSHKPWGO-SECBINFHSA-N; isomeric SMILES: CN[C@H](CO)C1=C(C=C(C=C1)Br)Cl) and is structurally classified within the 2-amino-2-phenylethanol scaffold family, a pharmacologically validated chemotype associated with β₂-adrenoceptor modulation [1]. The compound exists as a research-grade intermediate with no therapeutic approval; its procurement value derives from its defined stereochemistry and dual-halogen substitution pattern, which jointly differentiate it from its (R)-antipode, positional isomers, and dehalogenated analogs in stereoselective synthesis and structure–activity relationship (SAR) exploration [1].

Why Generic Substitution Fails for (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL: Stereochemistry, Halogen Pattern, and Scaffold Geometry Are Not Interchangeable


In silico or catalog-based substitution of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL with a near-neighbor that shares the same molecular formula (C₉H₁₁BrClNO, MW 264.54) carries a high risk of experimental non-reproducibility because three orthogonal differentiation axes operate simultaneously. First, the (S)-configuration at C-2 determines the three-dimensional presentation of the pharmacophoric amine and hydroxyl groups to chiral biological targets—a principle demonstrated by enantiomer-divergent bioactivities across the amino alcohol class [1]. Second, the 4-bromo-2-chloro substitution pattern on the phenyl ring creates a unique electronic landscape (σₘ for Br = 0.39; σₒ for Cl = ~0.46 via Hammett constants) that differs measurably from the 5-bromo-2-chloro, 3-bromo-2-chloro, and 3-bromo-4-chloro isomers, each of which presents a distinct dipole moment and steric profile to receptor binding pockets or catalytic sites [2]. Third, the 2-aminoethanol scaffold (β-amino alcohol) is geometrically and conformationally distinct from the 1-aminoethanol positional isomer (CAS 1536205-50-1), altering both the intramolecular hydrogen-bonding network and the relative orientation of the phenyl ring with respect to the amino and hydroxyl groups . These three variables are multiplicative, not additive; changing any one of them can ablate target engagement, alter enantioselective catalyst performance, or shift metabolic stability [1][2].

Quantitative Differentiation Evidence for (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL vs. Closest Analogs


(S)- vs. (R)-Enantiomer: Stereochemical Identity Verified by InChI Key and Optical Rotation Potential

The (S)-enantiomer (target) and (R)-enantiomer (CAS 1336454-63-7; InChI Key SDZYYUFSHKPWGO-VIFPVBQESA-N) are non-superimposable mirror images with identical scalar physicochemical descriptors (MW 264.55, predicted pKa 14.30 ± 0.10, XLogP3 2.0, TPSA 32.3 Ų) but opposite configurations at the C-2 chiral center [1]. The (S)-enantiomer is defined by the /t9-/m1/s1 stereochemical layer in its InChI string, whereas the (R)-enantiomer is defined by /t9-/m0/s1. For the broader amino alcohol class, enantiomer-divergent pharmacology is well established: different enantiomers of chiral 1,2-amino alcohols exhibit distinct bioactivities in receptor binding, enzyme inhibition, and cellular assays [2]. While direct comparative bioassay data for this specific enantiomeric pair are not yet published, the structural precedent mandates that procurement specifications must unambiguously define the desired enantiomer—a requirement that generic sourcing without stereochemical verification cannot satisfy .

Chiral amino alcohol Enantiomeric differentiation Stereoselective synthesis

4-Bromo-2-chloro vs. 5-Bromo-2-chloro Phenyl Substitution: Distinct Electronic and Steric Landscapes with Documented Class-Level SAR Consequences

The 4-bromo-2-chloro substitution pattern of the target compound positions the bromine atom para to the ethanolic side chain and chlorine ortho, creating a specific electron-withdrawing profile (approximate combined Hammett σ ≈ 0.62 for Br at para + ~0.46 for Cl at ortho) that differs from the 5-bromo-2-chloro isomer (bromine meta, chlorine ortho; approximate combined σ ≈ 0.39 + ~0.46) and the 3-bromo-4-chloro isomer (both halogens meta/para) . In the seminal Engelhardt (1984) SAR study of amino-halogen substituted phenyl-aminoethanols evaluated against clenbuterol as a reference β₂-agonist, compounds with bromo-fluoro substitution patterns on the phenyl ring demonstrated good oral absorption comparable to clenbuterol, while chloro-cyano and fluoro-cyano combinations yielded the strongest β₂-mimetic activity surpassing clenbuterol [1]. This study established that halogen identity and ring position are not interchangeable—different substitution patterns produced divergent β₂-mimetic vs. β₁-blocking profiles in guinea pig, cat, and rat models [1]. The 4-bromo-2-chloro pattern of the target compound represents a distinct, underexplored halogen combination within this pharmacophore class, with its para-bromo group offering a synthetic handle (via cross-coupling) that the 5-bromo isomer cannot replicate with the same regiochemical outcome .

Halogen substitution pattern β₂-Adrenoceptor SAR Hammett constants

2-Aminoethanol vs. 1-Aminoethanol Scaffold: Positional Isomerism Alters Intramolecular Hydrogen Bonding and Pharmacophoric Geometry

The target compound (2-aminoethanol scaffold; hydroxyl on C-2, amine on C-2) is a constitutional isomer of 1-(4-bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol (CAS 1536205-50-1; hydroxyl on C-1, amine on C-2). In the target compound, both the hydroxyl and the methylamino group are attached to the same benzylic carbon (C-2), creating a geminal amino-alcohol motif with potential for intramolecular hydrogen bonding between the -OH and -NHCH₃ groups that constrains the conformational ensemble . In the 1-positional isomer, the hydroxyl is on the benzylic carbon (C-1) while the methylamino group is on the adjacent carbon (C-2), producing a vicinal amino-alcohol with different hydrogen-bond donor/acceptor geometry and greater conformational flexibility . Within the broader 2-amino-2-phenylethanol class, Ge et al. (2018) demonstrated that compounds with this exact scaffold exhibit remarkable β₂-selectivity compared to isoproterenol, confirming that the 2-aminoethanol connectivity is pharmacologically productive for adrenergic receptor engagement [1]. The 1-aminoethanol isomer lacks this specific geometric presentation and may favor different receptor interactions or metabolic pathways [1].

β-Amino alcohol scaffold Positional isomerism Pharmacophore geometry

Enantioselective Synthesis Feasibility: Iridium-Catalyzed Asymmetric Hydrogenation Achieves >99% ee for Chiral γ-Amino Alcohols, Establishing a Viable Route to the (S)-Enantiomer

The procurement value of the (S)-enantiomer is contingent on the availability of robust enantioselective synthetic methodology to produce it in high enantiomeric purity. Liu et al. (2022) demonstrated that iridium-catalyzed asymmetric hydrogenation of β-amino ketones using tridentate ferrocene-based phosphine ligands achieves up to 99% yield and >99% enantiomeric excess (ee) for diverse chiral γ-amino alcohols, with a turnover number (TON) of 48,500 and validated gram-scale reactions at low catalyst loading [1]. The iridium/f-amphox catalyst system, specifically, has been shown to deliver >99% ee for α-amino ketone hydrogenation via dynamic kinetic resolution, a methodology directly applicable to halogenated substrates where the electronic effects of bromo and chloro substituents influence both reactivity and selectivity [2]. In contrast, non-enantioselective reductive amination of 4-bromo-2-chlorobenzaldehyde with methylamine would yield the racemic mixture, requiring costly chiral resolution and resulting in a maximum theoretical yield of 50% for the desired (S)-enantiomer [3]. The demonstrated scalability of asymmetric hydrogenation (gram-scale with low catalyst loading) makes procurement of enantiomerically enriched (S)-material technically and economically viable for research programs [1].

Asymmetric hydrogenation Enantiomeric excess Iridium catalysis

Predicted ADME-Relevant Physicochemical Profile: XLogP3, TPSA, and pKa Differentiate the Target from Dehalogenated and Mono-Halogenated Analogs

The predicted physicochemical property profile of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL positions it in a distinct region of drug-likeness space compared to its des-halogen, mono-halogen, and de-methylamino analogs. Based on computed properties for the (R)-enantiomer (identical scalar values for the (S)-form), the compound exhibits XLogP3 = 2.0, topological polar surface area (TPSA) = 32.3 Ų, and predicted pKa = 14.30 ± 0.10 for the alcohol proton [1]. The XLogP3 value of 2.0 reflects balanced lipophilicity contributed by the two halogen atoms; the unsubstituted 2-(methylamino)-2-phenylethan-1-ol analog would have a substantially lower XLogP3 (estimated ~0.7–0.9), reducing membrane permeability potential. The TPSA of 32.3 Ų (contributed by the -OH and -NH- groups only) is well below the 140 Ų threshold associated with oral bioavailability, consistent with the good oral absorption observed for bromo-fluoro substituted phenyl-aminoethanols in the Engelhardt (1984) study [2]. The predicted pKa of 14.30 indicates that the alcohol group remains largely unionized at physiological pH, while the secondary amine (estimated pKa ~9–10) would be partially protonated, supporting both hydrogen-bond donor and ionic interactions with biological targets [1]. This property constellation—moderate lipophilicity, low TPSA, and appropriate ionization state—is consistent with the pharmacokinetic behavior of halogenated phenyl-aminoethanol derivatives that demonstrated oral absorption comparable to clenbuterol [2].

Physicochemical properties Drug-likeness ADME prediction

Optimal Research and Procurement Application Scenarios for (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL


Stereochemistry-Dependent SAR Exploration of β₂-Adrenoceptor Ligands

Programs developing 2-amino-2-phenylethanol-based β₂-adrenoceptor agonists require enantiomerically defined (S)-configured building blocks for SAR studies, given that the 2-aminoethanol scaffold has demonstrated remarkable β₂-selectivity over isoproterenol in functional assays and that enantiomer identity determines receptor recognition outcomes [1][2]. The (S)-enantiomer of 2-(4-bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL serves as a late-stage intermediate or scaffold-matching reference compound in such programs, where the dual-halogen substitution provides a distinct electronic signature for probing halogen-bonding interactions within the β₂-receptor orthosteric site. The class-level SAR established by Engelhardt (1984), showing that halogen substitution pattern dictates β₂-mimetic vs. β₁-blocking selectivity, supports the use of this specific 4-bromo-2-chloro regioisomer as a probe for mapping halogen tolerance in the receptor binding pocket [3].

Enantioselective Catalyst Screening and Methodology Development

The target compound's chiral β-amino alcohol structure makes it an ideal substrate for benchmarking novel enantioselective catalysts. The demonstrated capability of iridium/f-amphox systems to deliver >99% ee for halogenated amino ketone hydrogenation [4], combined with the compound's synthetic accessibility via asymmetric hydrogenation of the corresponding β-amino ketone precursor, positions it as a test substrate for evaluating new chiral ligand families. The para-bromo substituent additionally provides a convenient spectroscopic handle (distinctive isotopic pattern in mass spectrometry) and a synthetic diversification point via cross-coupling, enabling researchers to verify enantiomeric purity and catalyst performance through derivatization.

Halogen Positional Isomer Library Assembly for Medicinal Chemistry

Medicinal chemistry teams constructing focused libraries around the 2-amino-2-phenylethanol pharmacophore require systematic coverage of halogen positional isomers to deconvolute electronic from steric contributions to target binding. The 4-bromo-2-chloro isomer fills a specific cell in this matrix that is chemically distinct from the 5-bromo-2-chloro (CAS 1335881-69-0), 3-bromo-2-chloro (CAS 1389838-68-9), and 3-bromo-4-chloro substitution patterns . Procurement of the (S)-enantiomer with verified stereochemistry ensures that SAR interpretation is not confounded by enantiomeric heterogeneity. The Engelhardt (1984) finding that halogen identity and position qualitatively alter the β₂/β₁ selectivity profile underscores the criticality of procuring the exact regioisomer for library-based screening [3].

Biocatalytic Route Scouting for Chiral Amino Alcohol Production

Transaminase-mediated and halohydrin dehalogenase-mediated biocatalytic routes to enantiopure amino alcohols represent a growing area of industrial biotechnology [5]. The target compound, with its defined (S)-stereochemistry and dual-halogen substitution pattern, can serve as an authenticity standard for validating biocatalyst enantioselectivity and substrate scope. The bromine atom provides a UV-active chromophore and a heavy-atom label for crystallographic phasing, while the chlorine atom tunes the electronic environment of the phenyl ring to probe enzyme active-site electronic preferences. The moderate XLogP3 of 2.0 and TPSA of 32.3 Ų predict adequate aqueous solubility for biocatalytic reaction conditions [6].

Quote Request

Request a Quote for (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.